2-(Methylsulfanyl)benzoic anhydride 2-(Methylsulfanyl)benzoic anhydride
Brand Name: Vulcanchem
CAS No.: 62351-53-5
VCID: VC19474715
InChI: InChI=1S/C16H14O3S2/c1-20-13-9-5-3-7-11(13)15(17)19-16(18)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3
SMILES:
Molecular Formula: C16H14O3S2
Molecular Weight: 318.4 g/mol

2-(Methylsulfanyl)benzoic anhydride

CAS No.: 62351-53-5

Cat. No.: VC19474715

Molecular Formula: C16H14O3S2

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfanyl)benzoic anhydride - 62351-53-5

Specification

CAS No. 62351-53-5
Molecular Formula C16H14O3S2
Molecular Weight 318.4 g/mol
IUPAC Name (2-methylsulfanylbenzoyl) 2-methylsulfanylbenzoate
Standard InChI InChI=1S/C16H14O3S2/c1-20-13-9-5-3-7-11(13)15(17)19-16(18)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3
Standard InChI Key XMXDDBIWASGZCG-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2SC

Introduction

Structural Characteristics

Molecular Architecture

The compound consists of two 2-(methylsulfanyl)benzoic acid units connected through an anhydride linkage (Figure 1). Key structural features include:

  • Benzene rings: Each substituted at the 2-position with a methylsulfanyl (-SCH₃) group.

  • Anhydride bond: Central oxygen atom bridging the two carbonyl groups.

  • Planarity: The sulfur and methyl groups deviate from the benzene plane by 0.185 Å and −1.394 Å, respectively, as observed in crystallographic analogs .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₃S₂
Molecular Weight318.4 g/mol
IUPAC Name2-(Methylsulfanyl)benzoic anhydride
SMILESCOC(=O)C1=CC=CC=C1SC
InChIKeyXMXDDBIWASGZCG-UHFFFAOYSA-N

Synthetic Pathways

Anhydride Formation

The compound is synthesized via dehydrative condensation of 2-(methylsulfanyl)benzoic acid. Key steps include:

  • Activation of Carboxylic Acid: Use of aromatic carboxylic anhydrides (e.g., trifluorobenzoic anhydride) as dehydrating agents under Lewis acid catalysis .

  • Friedel-Crafts Reaction: Methanesulfonic anhydride, generated from methanesulfonic acid and thionyl chloride, reacts with aromatic substrates in the presence of trifluoromethanesulfonic acid .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
DehydrationTFBA (trifluorobenzoic anhydride), Sn(OTf)₂72–85%
SulfonationCH₃SO₃H, SOCl₂, 90°C, 24 hrs48%

Physicochemical Properties

Thermodynamic Data

Calculated properties from Chemeo and NIST :

  • Boiling Point: 896.52 K (623.37°C)

  • Melting Point: 538.85 K (265.7°C)

  • Enthalpy of Formation (ΔfH°): −197.09 kJ/mol (gas phase)

  • Lipophilicity (logP): 4.128

Spectral Characteristics

  • ¹H NMR: δ 2.50 (s, 3H, SCH₃), 7.30–8.10 (m, 8H, aromatic) .

  • IR: Strong absorptions at 1,760 cm⁻¹ (C=O stretch) and 1,150 cm⁻¹ (S–C) .

Applications in Organic Synthesis

Benzoylation Reactions

The compound serves as a benzoylating agent for:

  • Pharmaceutical Intermediates: Synthesis of thiazole-methylsulfonyl derivatives with carbonic anhydrase inhibitory activity (IC₅₀ = 38.50 μM for hCA II) .

  • Agrochemicals: Production of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, a pesticide precursor .

Friedel-Crafts Acylation

In the presence of TiCl₂(OTf)₂, it facilitates the acylation of electron-rich arenes, yielding para-substituted aryl ketones .

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